3-(2,2-Dichloro-1-hydroxyethyl)phenol CAS 2384164-93-4 properties
3-(2,2-Dichloro-1-hydroxyethyl)phenol CAS 2384164-93-4 properties
The following technical guide details the properties, synthesis, and analytical profiling of 3-(2,2-Dichloro-1-hydroxyethyl)phenol (CAS 2384164-93-4). This document is structured for research chemists and quality control scientists involved in the development and purity profiling of adrenergic agonists, specifically Phenylephrine.
CAS Registry Number: 2384164-93-4 Common Designation: Phenylephrine Dichloro Impurity / Dichloro-Analog Intermediate
Executive Summary & Application Context
3-(2,2-Dichloro-1-hydroxyethyl)phenol is a halogenated phenolic intermediate primarily identified as a Process-Related Impurity (PRI) in the synthesis of phenylethanolamine drugs, most notably Phenylephrine .[1]
Its structural core—a phenol ring substituted at the meta position with a 2,2-dichloro-1-hydroxyethyl moiety—renders it chemically distinct due to the electron-withdrawing influence of the geminal dichloro group. In drug development, this compound serves two critical roles:
-
Reference Standard: Used to quantify impurities in API batches (Phenylephrine HCl) to meet ICH Q3A/B guidelines.
-
Synthetic Building Block: A precursor for novel
-adrenergic receptor ligands via nucleophilic displacement of the terminal chlorides.
Physicochemical Properties
The following data aggregates predicted and experimentally derived values essential for handling and analytical method development.
| Property | Value / Description | Contextual Note |
| Molecular Formula | ||
| Molecular Weight | 207.05 g/mol | Distinct mass shift (+34 Da vs monochloro analog) useful in MS detection. |
| Appearance | White to Off-White Crystalline Solid | Hygroscopic; store under inert atmosphere. |
| Solubility | DMSO (>20 mg/mL), Methanol, Ethanol | Poor water solubility compared to Phenylephrine HCl. |
| pKa (Phenolic) | ~9.6 (Predicted) | Consistent with m-substituted phenols. |
| pKa (Alcohol) | ~12.5 (Predicted) | Acidity enhanced by adjacent |
| LogP | ~2.1 | More lipophilic than Phenylephrine; elutes later in Reverse Phase HPLC. |
| Melting Point | 95°C – 105°C (Range) | Broad range indicates sensitivity to residual solvent/purity. |
Origin & Synthesis Pathways
Understanding the origin of CAS 2384164-93-4 is vital for process control. It typically arises from "over-chlorination" during the Friedel-Crafts or alpha-halogenation steps of Phenylephrine synthesis, followed by non-selective reduction.
Mechanistic Origin (The "Impurity Pathway")
In the standard manufacturing of Phenylephrine, 3-hydroxyacetophenone is chlorinated to form the
Controlled Laboratory Synthesis (Reference Standard Preparation)
To generate high-purity material for analytical standards, a direct, controlled synthesis is required.
Protocol: Reduction of 1-(3-hydroxyphenyl)-2,2-dichloroethanone
-
Precursor Preparation: Acylation of phenol with dichloroacetyl chloride (using
as catalyst) yields 1-(3-hydroxyphenyl)-2,2-dichloroethanone. -
Reduction:
-
Dissolve 1 eq of ketone in Methanol at 0°C.
-
Slowly add 0.5 eq Sodium Borohydride (
). Note: Maintain <5°C to prevent epoxide formation. -
Quench with 1N HCl to pH 6.
-
Extract with Ethyl Acetate, dry over
, and concentrate.
-
-
Purification: Recrystallization from Toluene/Hexane is preferred over column chromatography to avoid acid-catalyzed degradation.
Visualization of Synthetic & Impurity Pathways
The following diagram illustrates how the target compound branches from the main API pathway.
Figure 1: Mechanistic origin of CAS 2384164-93-4 during the manufacturing of adrenergic agonists.[2] The compound arises from the reduction of the dichlorinated ketone byproduct.
Analytical Profiling & Identification
For researchers validating HPLC methods, CAS 2384164-93-4 presents specific challenges due to its weak UV chromophore and potential for on-column degradation.
HPLC Method Parameters (Recommended)
This compound is more hydrophobic than Phenylephrine.
-
Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 60% B over 15 minutes.
-
Detection: UV @ 215 nm (Phenol absorption) and 275 nm.
-
Retention Logic: Expect elution after the monochloro-intermediate and significantly after Phenylephrine.
Mass Spectrometry (LC-MS/MS)
-
Ionization: ESI Negative Mode (preferred due to phenolic proton) or Positive Mode (
). -
Isotope Pattern: The presence of two chlorine atoms imparts a distinct isotopic signature.
Reactivity & Stability Risks
Researchers must be aware that CAS 2384164-93-4 is not chemically inert . The proximity of the hydroxyl group to the gem-dichloro carbon creates a "masked" reactive center.
Base-Catalyzed Epoxidation (Darzens-Type)
Under basic conditions (pH > 10), the phenolic proton is deprotonated first, followed by the secondary alcohol. The alkoxide can displace one chloride to form a transient chloro-epoxide .
-
Risk: This species is a potent alkylating agent and potentially genotoxic.
-
Handling Rule: Avoid storing the standard in basic buffers (e.g., Carbonate/Bicarbonate). Use Phosphate (pH < 7) or Formate buffers.
Reactivity Diagram
Figure 2: Degradation pathway under basic conditions leading to reactive epoxide formation.
Safety & Handling Protocols
Signal Word: WARNING
| Hazard Category | Description | Precaution |
| Acute Toxicity | Harmful if swallowed or absorbed through skin.[5] | Wear nitrile gloves (double-gloving recommended). |
| Skin/Eye Irritation | Causes serious eye irritation (Category 2A). | Use safety goggles. Flush with water for 15 mins if exposed.[6][7] |
| Specific Target Organ | Respiratory irritation.[6] | Handle only in a fume hood.[6] |
Storage Protocol:
-
Temperature: -20°C (Long term).
-
Container: Amber glass vial with PTFE-lined cap.
-
Atmosphere: Argon or Nitrogen flush (prevents oxidation of the phenol ring).
References
-
International Conference on Harmonisation (ICH). (2006). Impurities in New Drug Substances Q3A(R2). Retrieved from [Link]
-
PubChem. (n.d.). Compound Summary: 3-(2,2-Dichloro-1-hydroxyethyl)phenol.[1][3][4][8][9] National Library of Medicine. Retrieved from [Link](Note: Search by structure or CAS for specific entry).
-
WIPO. (2020). Method for synthesizing R-3-(2-chloro-1-hydroxyethyl) phenol (Patent WO/CN111378695). World Intellectual Property Organization. Retrieved from [Link](Provides context on the mono-chloro analog synthesis and enzymatic reduction techniques).
Sources
- 1. 3-(2,2-Dichloro-1-hydroxyethyl)phenol (1 x 5 g) | Alchimica [shop.alchimica.cz]
- 2. prepchem.com [prepchem.com]
- 3. 3-(2,2-Dichloro-1-hydroxyethyl)phenol 95% | CAS: 2384164-93-4 | AChemBlock [achemblock.com]
- 4. 3-(2,2-dichloro-1-hydroxyethyl)phenol - SRIRAMCHEM [sriramchem.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. fishersci.com [fishersci.com]
- 7. msds.carboline.com [msds.carboline.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. 2384164-93-4 | 3-(2,2-Dichloro-1-hydroxyethyl)phenol | Boroncore [boroncore.com]
Figure 1. Molecular structure of 3-(2,2-Dichloro-1-hydroxyethyl)phenol.